Semisynthetic, broad-spectrum antibacterial derived from CEPHALORIDINE and used especially for Pseudomonas and other gram-negative infections in debilitated patients.
Ceftazidime pentahydrate
CAS No.:
Cat. No.: VC13436592
Molecular Formula: C22H32N6O12S2
Molecular Weight: 636.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H32N6O12S2 |
---|---|
Molecular Weight | 636.7 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate |
Standard InChI | InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13-;;;;;/t14-,18-;;;;;/m1...../s1 |
Standard InChI Key | NMVPEQXCMGEDNH-TZVUEUGBSA-N |
Isomeric SMILES | CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
Canonical SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ceftazidime pentahydrate possesses the empirical formula , yielding a molecular weight of 636.65 g/mol . The anhydrous core structure features a β-lactam ring fused to a dihydrothiazine ring, with substituents including a pyridinium methyl group at position 3 and an aminothiazolyl oxyimino side chain at position 7 . The pentahydrate form stabilizes the molecule through hydrogen bonding networks involving five water molecules per ceftazidime unit .
Table 1: Key Physicochemical Properties
The orthorhombic crystal structure reveals a complex hydration network where 16 water molecules form parallel solvent tunnels along the a-axis, while four occupy perpendicular pockets . This arrangement explains the compound's moisture sensitivity, as dehydration below 6.5% relative humidity induces structural collapse to a monohydrate form .
Mechanism of Action and Pharmacokinetics
Antibacterial Activity
As a β-lactam antibiotic, ceftazidime inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs). Kinetic studies demonstrate preferential binding to PBP3 in Escherichia coli (K<sub>d</sub> = 0.1 μM) and PBP1a/1b in Pseudomonas aeruginosa . The pyridinium moiety enhances penetration through gram-negative outer membranes, while the aminothiazolyl group confers resistance to common β-lactamases .
Pharmacokinetic Profile
High-performance liquid chromatography (HPLC) analyses quantify serum concentrations with linear detection from 1.9–30 μg/mL (r²=0.998) . Key parameters from intravenous administration studies include:
Table 2: Pharmacokinetic Parameters in Adults
Parameter | Value (Mean ± SD) | Dose | Source |
---|---|---|---|
C<sub>max</sub> | 240 ± 18 μg/mL | 50 mg/kg IV | |
t<sub>1/2β</sub> | 1.8 ± 0.3 hours | 2 g IV | |
V<sub>d</sub> | 0.21 ± 0.04 L/kg | 1 g IM | |
Urinary Excretion | 72.5–74.9% unchanged | 50 mg/kg IV |
The drug follows biphasic elimination, with 72-hour cumulative urinary recovery reaching 85–95% in patients with normal renal function . Cerebrospinal fluid penetration reaches 20–40% of serum levels in inflamed meninges .
Clinical Applications and Dosing
Approved Indications
Ceftazidime pentahydrate is FDA-approved for:
-
Nosocomial pneumonia (including ventilator-associated)
-
Complicated intra-abdominal infections (with metronidazole)
-
Pyelonephritis and complicated UTIs
The European Medicines Agency further authorizes its use in:
Dosage Optimization
Standard dosing regimens vary by infection severity:
Table 3: Recommended Dosage Guidelines
Infection Severity | Adult Dose | Pediatric Dose | Duration |
---|---|---|---|
Mild-Moderate | 1 g q8h IV/IM | 30 mg/kg q8h IV | 7–10 days |
Severe | 2 g q8h IV | 50 mg/kg q8h IV | 10–14 days |
Pseudomonas | 2 g q8h + β-lactamase inhibitor | - | 14–21 days |
Dose adjustments are mandatory for creatinine clearance <50 mL/min, with hemodialysis patients requiring 1 g post-dialysis . Continuous IV infusion (6–12 g/day) achieves time-dependent bactericidal activity superior to intermittent dosing for ICU infections .
Analytical Characterization Methods
HPLC Quantification
The validated HPLC method employs:
-
Column: C18 reverse-phase (150 × 4.6 mm, 5 μm)
-
Mobile Phase: 25 mM KH<sub>2</sub>PO<sub>4</sub> (pH 3.0)/acetonitrile (88:12)
Calibration curves demonstrate linearity (r²=0.9998) across 1.9–30 μg/mL with 90.2% recovery from serum matrices . The limit of quantification (LOQ) is 0.5 μg/mL, sufficient for therapeutic drug monitoring .
Industrial Synthesis and Quality Control
Manufacturing Process
The Chinese patent CN101607966A details a four-step synthesis:
-
Condensation of 7-ACA with 2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid
-
Pyridinium quaternization using iodomethane
-
Crystallization from aqueous ethanol (5:1 v/v) at pH 6.8–7.2
Pharmaceutical standards require:
Stability and Compatibility
Solid-State Behavior
Thermogravimetric analysis shows sequential water loss:
-
3 H<sub>2</sub>O lost by 80°C
-
Remaining 2 H<sub>2</sub>O lost at 110°C
The dehydration activation energy is 14.4 kcal/mol, following a contracting area phase boundary model .
Parameter | Requirement | Rationale |
---|---|---|
Temperature | 2–8°C (long-term) | Prevents dehydration |
Relative Humidity | >60% | Maintains hydrate form |
Light | Protect from UV | Prevents β-lactam cleavage |
Reconstituted solutions remain stable for 24 hours at 25°C in NS or D5W, but degrade rapidly in bicarbonate-containing solutions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume